molecular formula C17H19N3S2 B12163010 2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12163010
M. Wt: 329.5 g/mol
InChI Key: GPKSTQIQBYIVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique structure combining a thiophene ring and a tetrahydrobenzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization reactions to form the tetrahydrobenzothieno pyrimidine core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .

Scientific Research Applications

2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine apart is its complex structure, which combines a thiophene ring with a tetrahydrobenzothieno pyrimidine core. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications .

Properties

Molecular Formula

C17H19N3S2

Molecular Weight

329.5 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3S2/c1-11-19-16(18-9-8-12-5-4-10-21-12)15-13-6-2-3-7-14(13)22-17(15)20-11/h4-5,10H,2-3,6-9H2,1H3,(H,18,19,20)

InChI Key

GPKSTQIQBYIVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.